N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring The compound also contains a carboxamide group and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene core with an appropriate amine, such as 2,4-dimethoxyaniline, under suitable reaction conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound can modulate signal transduction pathways by interacting with receptors and altering their conformation and activity.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with molecular targets.
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxylate: Contains an ester group instead of a carboxamide group, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO5 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO5/c1-11-4-7-16-13(8-11)15(21)10-18(25-16)19(22)20-14-6-5-12(23-2)9-17(14)24-3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
GDQJEGFLIILDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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